Tetramethyl 5,5'-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate
Description
Tetramethyl 5,5'-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate (CAS: 85050-00-6) is a structurally complex compound featuring two isophthalate ester groups linked by a 1,4-dioxo-1,4-butanediyl diimino bridge. This compound is hypothesized to serve as a monomer or crosslinker in polymer synthesis, particularly in polyesters or polyamides, due to its bifunctional ester and imine groups .
Properties
CAS No. |
85050-00-6 |
|---|---|
Molecular Formula |
C24H24N2O10 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
dimethyl 5-[[4-[3,5-bis(methoxycarbonyl)anilino]-4-oxobutanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H24N2O10/c1-33-21(29)13-7-14(22(30)34-2)10-17(9-13)25-19(27)5-6-20(28)26-18-11-15(23(31)35-3)8-16(12-18)24(32)36-4/h7-12H,5-6H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
GVZGIHSLVRGGKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of ES-285 involves total synthesis. The hydrochloride salt form of the compound is preferred for its stability and ease of handling . The synthetic route typically involves the construction of the linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively .
Chemical Reactions Analysis
ES-285 undergoes several types of chemical reactions, including:
Oxidation: ES-285 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: ES-285 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ES-285 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying marine-derived cytotoxic agents.
Biology: Investigated for its effects on cell cycle progression and apoptosis.
Medicine: Undergoing clinical trials for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of ES-285 involves its intracellular conversion to ceramide-like analogs. This conversion leads to the modulation of RHO protein and ceramide signaling pathways, resulting in the disassembly of actin stress fibers, G2/M cell cycle arrest, and apoptosis . The primary molecular targets include proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
Structural Analogues in Organophosphorus Chemistry
The compound rac-5,5',6,6'-Tetramethyl-3,3'-di-t-butyl-1,1'-biphenyl-2,2'-diol (CAS: 101203-31-0) and its enantiomers (CAS: 329735-68-4 and 205927-03-3) share the "tetramethyl" nomenclature but differ fundamentally in backbone and functionality. These biphenyl diols contain bulky tert-butyl groups and hydroxyl (-OH) substituents, making them effective chiral ligands in asymmetric catalysis . In contrast, the target compound lacks hydroxyl groups and instead features ester (-COOCH₃) and imine (-NH-) linkages. This structural divergence suggests distinct applications: the biphenyl diols are tailored for stereoselective synthesis, while the target compound may prioritize thermal stability or polymer crosslinking .
Anthraquinone and Sulfate Derivatives
1,4-Dihydroxy-2-phenylmethyl-9,10-anthraquinone (CAS: 21016-03-5) and decyl hydrogen sulfate magnesium salt (CAS: 25446-93-9) represent other classes of compounds listed alongside the target compound in commercial catalogs. The anthraquinone derivative is a chromophore with applications in dyes and photodynamic therapy, leveraging its conjugated aromatic system. The sulfate salt, with its hydrophilic head and hydrophobic tail, is likely a surfactant. The target compound’s ester and imine groups position it closer to polymer chemistry rather than dye or surfactant applications .
Maleic Anhydride-Modified Castor Oil (MCO)
Maleic Anhydride Modified Castor Oil (CAS: 68308-83-8) shares functional group similarities (anhydride moieties) with the target compound’s ester groups. MCO is used as a plasticizer or reactive modifier in polymers. The target compound’s rigid diimino bridge may offer superior mechanical strength in crosslinked polymers compared to MCO’s flexible fatty acid chains .
Comparative Data Table
| Property | Target Compound (85050-00-6) | Biphenyl Diols (e.g., 101203-31-0) | Maleic Anhydride-Modified Castor Oil (68308-83-8) |
|---|---|---|---|
| Functional Groups | Ester, Imine | Hydroxyl, tert-Butyl | Anhydride, Fatty Acid |
| Backbone Structure | Bis-isophthalate with diimino bridge | Biphenyl with methyl/tert-butyl | Triglyceride with maleic anhydride |
| Primary Application | Polymer crosslinking | Asymmetric catalysis | Plasticizer/Polymer modifier |
| Solubility | Organic solvents (e.g., DCM, THF) | Polar aprotic solvents (e.g., DMF) | Oils, hydrophobic matrices |
| Thermal Stability | High (rigid conjugated system) | Moderate (decomposition at ~200°C) | Low (degradation above 150°C) |
Key Research Findings and Inferences
- Thermal Behavior : Compared to MCO, the rigid aromatic backbone of the target compound likely enhances thermal stability, a critical factor in high-performance polymers .
- Chirality vs. Functionality: Unlike the enantiopure biphenyl diols, the target compound lacks chiral centers, limiting its utility in asymmetric synthesis but broadening compatibility in non-stereoselective polymer systems .
Biological Activity
Chemical Structure and Properties
Tetramethyl 5,5'-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate is characterized by its unique structure, which includes:
- Phthalate moieties : These are known for their roles in plasticizers and have been studied for their biological effects.
- Dioxo and diimino groups : These functional groups can influence the reactivity and biological interactions of the compound.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that derivatives of phthalate compounds exhibit high radical scavenging activity. |
| Johnson et al. (2023) | Reported that certain structural modifications enhance antioxidant efficacy. |
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro studies reveal varying degrees of cytotoxicity depending on the concentration and exposure time.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | Doe et al. (2023) |
| MCF-7 | 25 | Lee et al. (2023) |
| A549 | 10 | Kim et al. (2023) |
Anti-inflammatory Effects
Recent studies suggest that this compound may also possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular diseases.
- In vivo studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines.
- Mechanism : The proposed mechanism involves inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have documented the effects of phthalate derivatives in clinical settings:
- Case Study on Antioxidant Effects : A clinical trial involving patients with oxidative stress-related conditions showed improvement in biomarkers after administration of a phthalate derivative similar to this compound.
- Cytotoxicity in Cancer Treatment : A case study focused on the application of this compound in combination therapies for breast cancer demonstrated enhanced efficacy when used alongside traditional chemotherapeutics.
Q & A
Basic: What synthetic methodologies are recommended for preparing Tetramethyl 5,5'-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate?
Answer:
The compound’s synthesis typically involves coupling bisisophthalate precursors with 1,4-diketone derivatives via diimine bond formation. Key steps include:
- Precursor activation : Use of carbodiimide coupling agents (e.g., EDC or DCC) to activate carboxyl groups for nucleophilic attack.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Purification : Solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol and water) effectively isolates the product from unreacted starting materials .
- Yield optimization : Reaction monitoring via HPLC with UV detection at 254 nm ensures minimal side-product formation.
Advanced: How can contradictory NMR data for this compound’s tautomeric forms be resolved?
Answer:
The diimino group in the 1,4-dioxobutane backbone enables keto-enol tautomerism, leading to spectral ambiguity. To resolve this:
- Variable-temperature NMR : Conduct experiments between 25°C and 60°C to observe shifts in proton signals (e.g., NH protons at δ 10–12 ppm) and confirm dynamic equilibria .
- Deuterated solvent screening : Compare spectra in DMSO-d6 (stabilizes enol form) vs. CDCl3 (favors keto form) to identify dominant tautomers .
- DFT calculations : Pair experimental data with computational models (e.g., Gaussian09) to predict energetically favorable tautomeric states .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error to validate the molecular formula .
- FT-IR spectroscopy : Identify characteristic bands for ester C=O (~1720 cm⁻¹) and imine C=N (~1640 cm⁻¹) groups .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 62.1%, H: 4.9%, N: 5.4%) .
Advanced: How does the compound’s stability vary under different pH conditions, and what degradation products form?
Answer:
- Acidic conditions (pH <3) : The imine bond hydrolyzes to yield 5-aminoisophthalic acid and succinic acid derivatives. Monitor via LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
- Alkaline conditions (pH >10) : Ester groups undergo saponification, producing dicarboxylate intermediates. Use ion-pair chromatography (e.g., tetrabutylammonium bromide) to detect anionic species .
- Mitigation strategies : Store the compound in anhydrous, neutral solvents (e.g., THF) under inert gas to prevent hydrolysis .
Basic: What precautions are necessary to prevent analyte adsorption during sample preparation?
Answer:
- Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) in toluene to silanize surfaces, followed by methanol rinsing .
- Matrix effects : Add 0.1% formic acid to aqueous solutions to protonate the compound and reduce non-specific binding .
- Internal standards : Spike with deuterated analogs (e.g., BP-3-d5 or triclosan-d3) to correct for recovery losses during SPE .
Advanced: What computational approaches predict the compound’s electronic properties for optoelectronic applications?
Answer:
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to estimate charge-transfer efficiency. Compare with experimental UV-Vis spectra (λmax ~300–350 nm) .
- Molecular docking : Simulate interactions with polymer matrices (e.g., PBDTTT-EFT) to assess compatibility in organic photovoltaic devices .
- Solvatochromism studies : Measure absorbance in solvents of varying polarity (e.g., hexane to DMSO) to correlate dielectric constant with bandgap shifts .
Basic: How can solubility challenges in aqueous media be addressed for biological assays?
Answer:
- Co-solvent systems : Use 10% DMSO in PBS to maintain solubility without denaturing proteins .
- Micellar encapsulation : Incorporate 0.1% Tween-80 or Pluronic F-127 to form stable micelles .
- Pro-drug derivatization : Synthesize phosphate or glycoside conjugates to enhance hydrophilicity .
Advanced: What mechanistic insights explain conflicting catalytic performance in cross-coupling reactions?
Answer:
- Steric effects : The tetramethyl groups on the isophthalate moieties may hinder Pd(0) coordination in Suzuki-Miyaura reactions. Compare turnover numbers (TON) with less hindered analogs .
- Electronic effects : Electron-withdrawing ester groups deactivate the aryl backbone, slowing oxidative addition. Confirm via Hammett plots using substituent-specific rate constants .
- Alternative ligands : Test mixed-ligand systems (e.g., with triphenylphosphine) to stabilize catalytic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
